EDI048

Cryptosporidium PI4K inhibition biochemical IC50 target engagement

Researchers need a CpPI(4)K inhibitor that separates gut efficacy from systemic toxicity-standard candidates like KDU731 carry unacceptable systemic burden for paediatric models. EDI048 solves this via a soft-drug design with rapid first-pass inactivation. - **Gut-restricted action:** 40-fold gut-to-systemic gradient; systemic AUC = 20.4 nM·h at efficacious doses. - **High potency & selectivity:** CpPI(4)K IC50 = 4 nM; >300-fold vs. HsPI(4)K IIIβ. - **Proven safety package:** Entered Phase I for paediatric indications; inactive acid metabolite (EC50 >20 µM). Order for in vivo efficacy studies requiring clean PK/PD dissociation.

Molecular Formula C25H21ClN4O4
Molecular Weight 476.9 g/mol
Cat. No. B15606606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEDI048
Molecular FormulaC25H21ClN4O4
Molecular Weight476.9 g/mol
Structural Identifiers
InChIInChI=1S/C25H21ClN4O4/c1-27-23(31)16-6-4-15(5-7-16)20-14-28-30-11-10-17(12-22(20)30)24(32)29(2)18-8-9-21(26)19(13-18)25(33)34-3/h4-14H,1-3H3,(H,27,31)
InChIKeyUUGWSUYPJGPKKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EDI048 for Cryptosporidiosis Research: A Gut-Restricted Cryptosporidium PI(4)K Inhibitor for Preclinical and Translational Procurement


EDI048 is an orally active, gut-restricted inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (CpPI(4)K), belonging to the pyrazolopyridine class of soft-drug antiparasitics [1]. Designed to act locally at the gastrointestinal infection site while undergoing rapid first-pass hepatic metabolism to an inactive carboxylic acid metabolite, EDI048 achieves potent anti-cryptosporidial activity against both C. parvum and C. hominis with negligible systemic exposure [1]. Its differentiation from earlier in-class candidates such as KDU731 and the standard-of-care nitazoxanide is rooted in its engineered metabolic fragility, which provides a quantifiable safety margin essential for paediatric cryptosporidiosis indications where systemic drug burden must be minimized [1][2].

Target Gut-restricted CpPI(4)K inhibitor with engineered metabolic lability
Design Soft-drug paradigm: first-pass hepatic inactivation to limit systemic burden
Differentiation Distinct from KDU731 and nitazoxanide in gut-localized PK/PD profile

Why In-Class Cryptosporidium PI4K Inhibitors Cannot Substitute for EDI048: The Gut-Restriction Imperative


Cryptosporidium PI(4)K inhibitors share a conserved ATP-binding site target, but their systemic pharmacokinetic profiles diverge radically due to differences in metabolic stability design. The earlier lead KDU731 is a metabolically stable compound that achieves potent efficacy only with high systemic exposure (AUC ≈ 3,200 nM·h), raising safety concerns that halted its clinical development [1]. EDI048 was rationally redesigned as an ester-containing soft drug to confine pharmacological activity to the gastrointestinal epithelium while ensuring near-complete first-pass hepatic inactivation [1]. Consequently, in-class compounds lacking this gut-restriction feature cannot replicate EDI048's combination of high anti-parasitic efficacy and low systemic burden—a pairing that is non-negotiable for the target paediatric population. Simply substituting KDU731 or other pyrazolopyridine analogs would re-introduce systemic safety liabilities that EDI048 was explicitly engineered to eliminate [1][2].

Target compound
EDI048
Potential substitute
KDU731 / other pyrazolopyridines
Gut-restriction design may not be replicated; systemic exposure profile can differ significantly, introducing model-safety context considerations
Target compound
EDI048
Potential substitute
Nitazoxanide / standard-of-care analogs
Cellular potency context differs markedly; target engagement and anti-parasitic mechanism are not directly comparable

EDI048 Quantitative Differentiation Guide: Head-to-Head Comparisons Against KDU731, Nitazoxanide, and In-Class Analogs


CpPI(4)K Biochemical Potency: EDI048 Exhibits ~3.3-Fold Higher Target Engagement Than KDU731

EDI048 inhibits recombinant C. parvum PI(4)K with an IC50 of 0.004 ± 0.002 µM (4 nM), compared to KDU731's IC50 of 0.017 ± 0.008 µM (17 nM) measured in the same biochemical assay [1]. This represents an approximately 4.3-fold improvement in enzymatic potency. Both compounds were evaluated under identical recombinant CpPI(4)K assay conditions, and the difference is statistically discernible from the reported standard errors [1].

CpPI(4)K Potency
Head-to-head
EDI048 IC₅₀ = 4 nM vs KDU731 17 nM (~4.3-fold)
Supports target engagement assay context
Recombinant enzyme assay, n=3
Cryptosporidium PI4K inhibition biochemical IC50 target engagement

Human PI4K Selectivity: EDI048 Demonstrates >300-Fold Selectivity Over Human PI4K vs KDU731's ~114-Fold Window

EDI048 shows a >300-fold selectivity window for Cryptosporidium PI(4)K over the human orthologue HsPI(4)K, with HsPI(4)K IC50 = 1.032 ± 0.470 µM versus CpPI(4)K IC50 = 0.004 ± 0.002 µM [1]. By comparison, KDU731 achieves only approximately 114-fold selectivity (HsPI(4)K IC50 = 1.935 ± 1.082 µM vs CpPI(4)K IC50 = 0.017 ± 0.008 µM) in the same assay panel [1]. The earlier literature on KDU731 reported >50-fold selectivity against human PI4KB [2], confirming the selectivity differential observed in the 2024 head-to-head study.

Human PI4K Selectivity
Head-to-head
>300-fold (EDI048) vs ~114-fold (KDU731)
Isoform-selectivity assay context
Human vs Cryptosporidium PI4K enzyme panel
selectivity profiling human PI4K IIIβ kinase off-target safety

Systemic Exposure Reduction: EDI048 Delivers ~157-Fold Lower Systemic AUC Than KDU731 at Equivalent Efficacy Doses

Following oral administration at 10 mg/kg in the immunocompromised mouse efficacy model, EDI048 achieved systemic AUC of only 20.4 nM·h, near the lower limit of quantification, compared to KDU731's AUC of 3,200 nM·h at the same oral dose [1]. Despite this ~157-fold difference in systemic exposure, both compounds produced equivalent anti-parasitic efficacy (>3 log reduction in faecal oocyst shedding) [1]. The maximum serum concentration (Cmax) of EDI048 at 10 mg/kg was 8.4 nM, which is notably below its in vitro CpPI(4)K IC50 of 4-5.2 nM, confirming that systemic drug levels are insufficient to drive efficacy and that gastrointestinal exposure alone accounts for the anti-cryptosporidial activity [1].

Systemic Exposure
Head-to-head
EDI048 AUC 20.4 nM·h vs KDU731 3,200 nM·h (157-fold lower)
Supports gut-localized exposure context
Mouse 10 mg/kg oral PK, IFN-γ KO model
pharmacokinetics systemic exposure oral bioavailability first-pass metabolism

In Vitro Anti-Cryptosporidial Activity: EDI048 Shows ~362-Fold Greater Potency Than Nitazoxanide Against C. parvum

In a C. parvum cytopathic effect (CPE) cellular assay, EDI048 demonstrated an EC50 of 0.052 ± 0.013 µM (52 nM), compared to nitazoxanide (NTZ) at 18.837 ± 0.903 µM [1]. This represents an approximately 362-fold potency advantage for EDI048 over the only FDA-approved drug for cryptosporidiosis. EDI048 also outperformed KDU731 in the same assay (EC50 = 0.156 ± 0.028 µM vs 0.052 ± 0.013 µM; ~3-fold difference), and was active against both C. parvum and C. hominis (C. hominis EC50 = 0.050 ± 0.001 µM) [1].

Anti-Crypto. Activity
Head-to-head
EDI048 EC₅₀ 52 nM vs NTZ 18.8 µM (~362-fold)
Supports potency differential context
C. parvum CPE assay, n=3
C. parvum cellular assay EC50 anti-parasitic potency nitazoxanide comparator

Gut-Restricted Pharmacokinetic Design: EDI048 Portal Vein Concentration Exceeds Systemic Exposure by ~40-Fold

In portal vein cannulated rats, EDI048 concentration in the portal vein (AUC = 1,609 nM·h) was approximately 40-fold higher than systemic levels (AUC = 39 nM·h), demonstrating that EDI048 undergoes extensive first-pass hepatic metabolism with high extraction ratio (97% in human hepatocytes) [1]. This pharmacokinetic feature is absent in earlier CpPI(4)K inhibitors: KDU731 is metabolically stable (hepatic extraction ratio only 18% in mouse, 60% in human; plasma T1/2 >240 min in intestinal S9 fraction) and achieves high systemic exposure [1]. EDI048's human intestinal S9 stability (T1/2 = 235 min) ensures drug persistence at the site of infection, while its hepatic extraction ratio (97%) guarantees near-complete inactivation upon absorption [1].

Gut-Restricted PK
Head-to-head
Portal vein AUC 1,609 nM·h, systemic 39 nM·h (40:1)
Supports soft-drug design context
Portal vein cannulated rat model
gut-restricted pharmacokinetics portal vein cannulation first-pass metabolism soft drug design

Neonatal Calf Clinical Model: EDI048 Achieves Statistically Significant Resolution of Diarrhoea and Oocyst Shedding

In a neonatal calf clinical model of cryptosporidiosis—the closest animal surrogate to human paediatric infection—newborn calves orally challenged with 5 × 10⁷ C. parvum oocysts and treated with EDI048 at 10 mg/kg every 12 hours for 7 days showed significantly reduced faecal oocyst shedding (P = 0.0062) and improved faecal consistency (P < 0.0001) compared to vehicle-treated controls [1]. EDI048-treated calves began showing signs of diarrhoea resolution within 48 hours of treatment initiation, and all calves tolerated the full 7-day course without compound-related abnormalities [1]. KDU731 was previously shown to reduce diarrhoea in the same neonatal calf model [2], but its development was halted due to systemic safety concerns—a limitation EDI048 explicitly overcomes through its gut-restricted design [1].

Neonatal Calf Model
Endpoint context
Oocyst shedding P=0.0062, diarrhoea P
Reported model-response endpoint context
Calf model, 10 mg/kg q12h 7d
neonatal calf model in vivo efficacy clinical cryptosporidiosis oocyst shedding

Optimal Procurement and Research Application Scenarios for EDI048 Based on Quantitative Differentiation Evidence


Paediatric Cryptosporidiosis Drug Discovery Programs Requiring a Gut-Restricted CpPI(4)K Inhibitor with Validated Safety Margin

EDI048 is the only CpPI(4)K inhibitor for which gut-restriction has been quantitatively demonstrated through portal vein cannulation studies (40-fold gut-to-systemic gradient) and confirmed by negligible systemic exposure (AUC = 20.4 nM·h) at fully efficacious doses in immunocompromised models [1]. Programs seeking a CpPI(4)K tool compound or lead series for paediatric cryptosporidiosis should use EDI048 as the benchmark for the gut-restricted soft-drug design paradigm, as it is the only compound in this class to have entered Phase I clinical trials with a safety package designed for paediatric indications [1].

Comparative Selectivity Profiling Against the Human Lipid Kinome Using EDI048 as a High-Selectivity Reference Standard

With >300-fold selectivity over HsPI(4)K IIIβ (compared to ~114-fold for KDU731) and no relevant off-target activity against ATM kinase (IC50 = 445 nM, >100-fold selectivity over CpPI(4)K) or cardiac ion channels [1], EDI048 serves as a high-selectivity reference standard for kinase selectivity panels. Researchers evaluating new chemical matter against the Cryptosporidium PI(4)K target can use EDI048's selectivity profile as a quantitative comparator to assess whether candidate molecules meet the safety threshold required for paediatric cryptosporidiosis therapeutics [1].

In Vivo Efficacy Studies in Immunocompromised and Neonatal Animal Models Where Systemic Drug Exposure Must Be Decoupled from Efficacy Readouts

EDI048 uniquely enables in vivo cryptosporidiosis efficacy studies where systemic pharmacokinetics can be cleanly dissociated from anti-parasitic pharmacodynamics. Its dose-dependent efficacy (0.3, 1.1, and 3.1 log reduction in oocyst shedding at 1, 3, and 10 mg/kg, respectively) with undetectable systemic levels at the two lower doses, and a Cmax (8.4 nM) below the in vitro IC50 even at 10 mg/kg, makes it an ideal tool compound for studies investigating the relationship between gut-localized drug exposure and anti-parasitic effect [1]. This is not achievable with KDU731 or nitazoxanide, which require substantial systemic exposure for efficacy [1].

Metabolic Soft-Drug Design Reference for Antiparasitic Chemistry Optimization Programs

EDI048 exemplifies a successfully optimized soft-drug candidate in the antiparasitic space, where the ester prodrug motif balances: (i) potent on-target activity (CpPI(4)K IC50 = 4 nM), (ii) high human intestinal stability (IS9 T1/2 = 235 min), and (iii) rapid hepatic inactivation (human extraction ratio = 97%) with an inactive acid metabolite (compound 6, C. parvum EC50 > 20 µM) [1]. Medicinal chemistry teams working on gastrointestinal-targeted antiparasitics can procure EDI048 as a physicochemical and pharmacokinetic benchmark, particularly given the SAR lessons from earlier ester analogs (compounds 1–5) that failed due to insufficient gut stability, poor selectivity, or inadequate metabolic clearance [1].

Application
Selection Property
Validation Focus
Gut-localized CpPI4K target engagement
Gut-selective PK profile
Portal-systemic exposure ratio validation
Human kinome selectivity screening
CpPI4K over HsPI4K selectivity
Off-target kinase panel evaluation
In vivo exposure-efficacy decoupling studies
Pharmacokinetic-pharmacodynamic separation
Dose-exposure-response relationship
Soft-drug metabolic design reference
Hepatic first-pass inactivation profile
Intestinal stability-to-clearance ratio

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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